(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-16-23-24-20-19(22-8-11-28(16)20)26-12-14-27(15-13-26)21(29)17-4-6-18(7-5-17)25-9-2-3-10-25/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCIHYOBWQMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrrole ring and a triazole moiety, which are known to impart various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrrole groups. The compound shows promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) were used to evaluate cytotoxic effects.
- Mechanism: The compound enhances apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9), leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| This compound | MDA-MB-231 | 0.50 | Promotes autophagy and apoptosis |
Other Biological Activities
In addition to its anticancer properties, derivatives of triazole and pyrrole are associated with various other biological activities:
- Antimicrobial Activity: Some studies indicate that similar compounds exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects: Compounds with similar structures have shown potential in reducing inflammation markers in vivo.
- Antidiabetic Properties: Certain derivatives have been linked to improved glucose metabolism and insulin sensitivity.
Study 1: Anticancer Efficacy
In a study published in 2024, researchers synthesized several triazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability compared to control groups. The study also reported that treatment with the compound led to increased reactive oxygen species (ROS) generation in cancer cells, indicating oxidative stress as a mechanism for its anticancer activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound. It was found that it inhibited NF-kB signaling while promoting p53 activation. This dual action suggests a multifaceted approach to inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
Pharmacokinetic and Bioactivity Insights:
Antimicrobial Activity: Unlike bis-nicotinonitrile derivatives (), which show broad-spectrum antimicrobial action due to cyano groups and α,β-unsaturated ketones, the target compound’s bioactivity remains unverified but could align with kinase or receptor modulation.
Metabolic Stability :
- Piperazine-containing compounds (e.g., target compound and derivatives) exhibit improved metabolic stability over pyrazole-thiourea analogs (), which are prone to hydrolysis.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole and triazolopyrazine moieties, followed by coupling via a piperazine-methanone linker. Key steps include:
- Column chromatography (ethyl acetate/hexane, 1:4) for intermediate purification .
- Recrystallization from methanol or 2-propanol to obtain high-purity solids .
- Use of diazomethane and triethylamine in dichloromethane under controlled low temperatures (–20°C) for functional group activation .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Single-crystal X-ray diffraction to resolve dihedral angles and hydrogen-bonding networks in the crystal lattice, as demonstrated for analogous pyrazole derivatives .
- IR and NMR spectroscopy to verify functional groups (e.g., carbonyl, triazole) and substitution patterns .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers ensure reaction efficiency during triazolopyrazine ring formation?
- Optimize reflux conditions (e.g., xylene, 25–30 hours) with chloranil as an oxidizing agent .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize side products .
Q. What solvent systems are suitable for recrystallization?
- Methanol and 2-propanol are preferred for polar intermediates, while hexane/ethyl acetate mixtures are ideal for non-polar derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Control variables like cell line selection, incubation time, and solvent (e.g., DMSO concentration) .
- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
- Comparative studies : Benchmark against structurally similar compounds (e.g., triazolo-pyrazine hybrids) to identify substituent-specific effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the pyrrole phenyl group or triazole methyl group to assess impacts on target binding .
- In silico docking : Use molecular modeling to predict interactions with enzymes (e.g., kinases) or receptors linked to observed bioactivity .
Q. How to design mechanistic studies for this compound’s biological activity?
- Enzyme inhibition assays : Measure IC50 values against candidate targets (e.g., cytochrome P450 isoforms) .
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity .
- Metabolic stability tests : Incubate with liver microsomes to evaluate nitro-group reduction or oxidative metabolism .
Q. What analytical methods address stability challenges under physiological conditions?
- pH-dependent degradation studies : Use UV-Vis spectroscopy to monitor hydrolysis in buffers (pH 1–9) .
- Thermogravimetric analysis (TGA) to assess thermal stability during storage .
Q. How can researchers validate environmental impact or degradation pathways?
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify degradation products .
- Ecotoxicological assays : Test acute toxicity in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
